

Paquinimod: Application Notes and Protocols for Chronic Disease Models

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Compound of Interest

Compound Name: Paquinimod

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Introduction

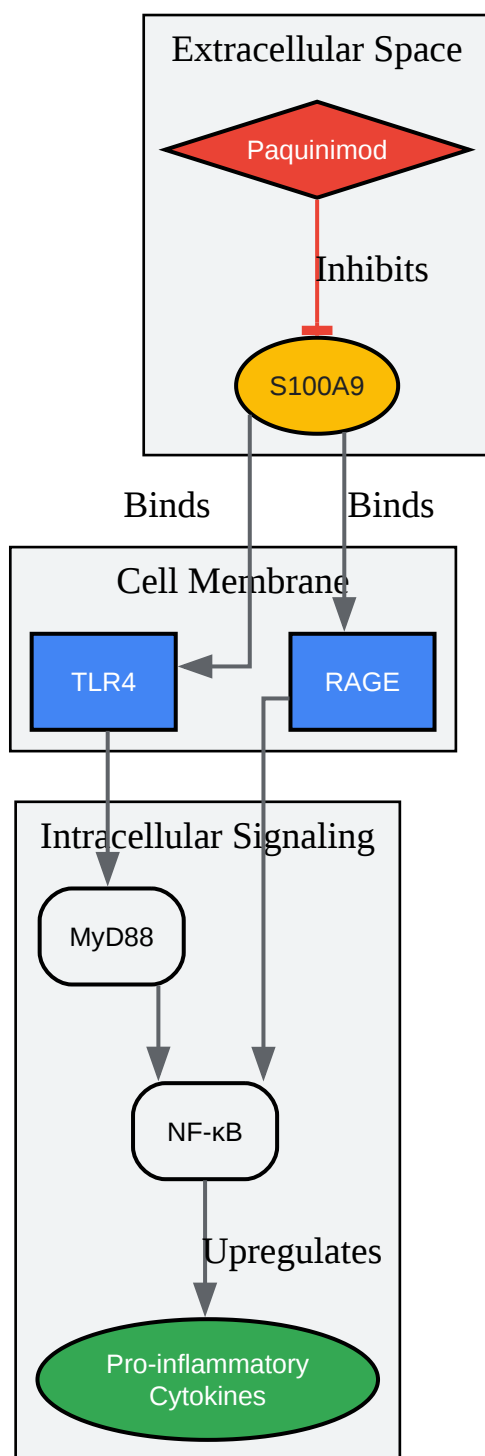
Paquinimod (ABR-215757) is an orally active immunomodulatory compound belonging to the quinoline-3-carboxamide class of small molecules.[1] It primarily targets the S100A9 protein, a member of the S100 family of calcium-binding proteins.[2][3] By binding to S100A9, **Paquinimod** inhibits its interaction with key receptors such as Toll-like receptor 4 (TLR4) and the Receptor for Advanced Glycation End products (RAGE), thereby modulating inflammatory responses.[3][4] This mechanism of action makes **Paquinimod** a subject of investigation for the treatment of various chronic inflammatory and autoimmune diseases.[5] Efficacy has been demonstrated in several preclinical models of human diseases, including systemic lupus erythematosus (SLE), rheumatoid arthritis (RA), multiple sclerosis (MS), systemic sclerosis (SSc), and type 1 diabetes.[5][6][7]

These application notes provide a summary of **Paquinimod** treatment protocols and key findings from various chronic disease models to guide researchers in designing and interpreting their own studies.

Mechanism of Action: S100A9 Signaling Pathway Inhibition

Paquinimod exerts its immunomodulatory effects by interfering with the pro-inflammatory signaling cascade initiated by the S100A9 protein. S100A9, often acting as a damage-associated molecular pattern (DAMP), is released by stressed or necrotic cells and activates myeloid cells through TLR4 and RAGE.[3] This activation leads to the production of pro-inflammatory cytokines and the recruitment of immune cells to the site of inflammation.[3]

Paquinimod binds to S100A9, preventing its interaction with TLR4 and RAGE, thus dampening the subsequent inflammatory response.[4]



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Caption: **Paquinimod** inhibits S100A9 binding to TLR4 and RAGE.

Quantitative Data Summary of Paquinimod Treatment in Chronic Disease Models

The following tables summarize the treatment parameters and key outcomes of **Paquinimod** administration in various preclinical models of chronic diseases.

Table 1: Systemic Lupus Erythematosus (SLE) and Systemic Sclerosis (SSc)

Disease Model	Animal Model	Paquinimod Dosage	Treatment Duration	Key Outcomes
Systemic Lupus Erythematosus (SLE)	MRL-lpr/lpr mice	Not specified	Not specified	Comparable disease inhibition to prednisolone and mycophenolate mofetil; steroid-sparing effect.[8]
Systemic Sclerosis (SSc)	Tight skin 1 (Tsk-1) mice	5 or 25 mg/kg/day in drinking water	8 weeks	Reduced skin fibrosis, decreased number of myofibroblasts, and polarization of macrophages from M2 to M1 phenotype.[1][9]

Table 2: Arthritis and Asthma

Disease Model	Animal Model	Paquinimod Dosage	Treatment Duration	Key Outcomes
Collagenase-Induced Osteoarthritis (CIOA)	C57BL/6 mice	3.75 mg/kg in drinking water	Started 4 days before induction and continued throughout the experiment	Significantly reduced synovial thickening, osteophyte size, and cartilage damage.
Neutrophilic Asthma	C57BL/6 mice	0.1, 1, 10, and 25 mg/kg/day in drinking water	From day 7 to day 23 post-sensitization	Dose-dependently attenuated the number of inflammatory cells in bronchoalveolar lavage fluid.[3]

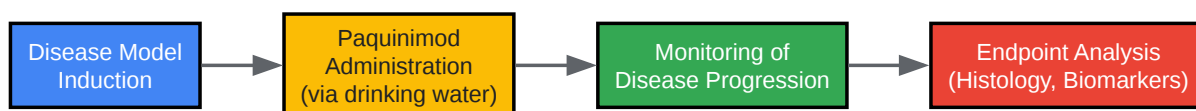
Table 3: Type 1 Diabetes

Disease Model	Animal Model	Paquinimod Dosage	Treatment Duration	Key Outcomes
Type 1 Diabetes	Non-obese diabetic (NOD) mice	0.04, 0.2, 1, and 5 mg/kg/day in drinking water	From 10 to 20 weeks of age	Dose-dependent reduction in diabetes development and delayed onset of disease.[2][6]

Experimental Protocols

Below are generalized protocols for the administration of **Paquinimod** in rodent models of chronic diseases, based on the cited literature.

General Experimental Workflow



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Caption: General experimental workflow for **Paquinimod** studies.

Protocol 1: Paquinimod Administration in a Murine Model of Neutrophilic Asthma

Objective: To evaluate the therapeutic effect of **Paquinimod** on airway inflammation and remodeling in a murine model of neutrophilic asthma.

Materials:

- 6-week-old C57BL/6 mice^[3]
- Ovalbumin (OVA)
- Complete Freund's Adjuvant (CFA)^[3]
- **Paquinimod** (ABR-215757)^[3]
- Drinking water

Procedure:

- Sensitization: Sensitize mice with an intraperitoneal injection of OVA emulsified in CFA.
- Challenge: Challenge the sensitized mice with intranasal administration of OVA.
- **Paquinimod** Administration: From day 7 to day 23 post-sensitization, administer **Paquinimod** at doses of 0.1, 1, 10, and 25 mg/kg/day by dissolving it in the drinking water.^[3]
- Monitoring and Analysis:

- Monitor airway resistance.[3]
- At the end of the treatment period, collect bronchoalveolar lavage (BAL) fluid to analyze the number of neutrophils, macrophages, and other inflammatory cells.[3]
- Perform histological analysis of lung tissue to assess inflammation and goblet cell hyperplasia.[3]
- Measure levels of S100A9, caspase-1, IL-1 β , MPO, IL-17, IFN- γ , and TNF- α in lung lysates using Western blotting.[3]

Protocol 2: Paquinimod Treatment in a Mouse Model of Systemic Sclerosis

Objective: To investigate the effect of **Paquinimod** on skin fibrosis in the tight skin 1 (Tsk-1) mouse model of systemic sclerosis.

Materials:

- 7-week-old female B6.Cg-Fbn1(Tsk)/J (Tsk-1) mice[1][9]
- **Paquinimod** (ABR-215757)[1][9]
- Vehicle control (drinking water)
- Drinking water

Procedure:

- Animal Model: Utilize Tsk-1 mice, which spontaneously develop skin fibrosis.
- **Paquinimod** Administration: Treat Tsk-1 mice with **Paquinimod** at doses of 5 or 25 mg/kg/day by dissolving it in the drinking water for 8 weeks.[1][9] A control group should receive vehicle only.
- Analysis of Skin Fibrosis:
 - After 8 weeks of treatment, collect skin biopsies.

- Measure skin thickness using histological methods.[1][9]
- Quantify the number of myofibroblasts in the skin using immunohistochemistry.[1][9]
- Determine the total hydroxyproline content in the skin as a measure of collagen deposition.[1][9]
- Immunological Analysis:
 - Analyze the polarization of macrophages (M1 vs. M2 phenotype) in skin biopsies using real-time PCR.[1][9]
 - Measure serum levels of IgG to assess the effect on auto-antibody production.[1][9]

Protocol 3: Paquinimod for the Prevention of Type 1 Diabetes in NOD Mice

Objective: To assess the preventive efficacy of **Paquinimod** on the development of diabetes in non-obese diabetic (NOD) mice.

Materials:

- Female NOD mice[2][6]
- **Paquinimod** (ABR-215757)[2][6]
- Drinking water

Procedure:

- Treatment Initiation: Begin **Paquinimod** treatment in 10-week-old female NOD mice.[2]
- **Paquinimod** Administration: Administer daily doses of 0.04, 0.2, 1, and 5 mg/kg/day of **Paquinimod** by dissolving it in the drinking water.[2] Continue treatment until the mice are 20 weeks of age.[2]
- Monitoring of Diabetes Development:

- From 10 weeks of age until the experimental endpoint at 40 weeks of age, monitor for glycosuria on a weekly basis.[2]
- Histological and Cellular Analysis:
 - At the end of the study, assess the degree of insulinitis in the pancreas through histological analysis.[7]
 - Analyze splenic cell populations, specifically macrophages and Ly6Chi inflammatory monocytes, by flow cytometry.[7]

Concluding Remarks

Paquinimod has demonstrated significant therapeutic potential in a variety of preclinical models of chronic inflammatory and autoimmune diseases. The provided protocols and data summaries offer a foundation for researchers to further explore the efficacy and mechanisms of **Paquinimod**. The consistent finding of its effect on myeloid cell infiltration and function underscores the importance of the S100A9 pathway in these pathologies.[7] Future studies should continue to investigate optimal dosing and treatment durations for different chronic conditions, as well as explore potential combination therapies.

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